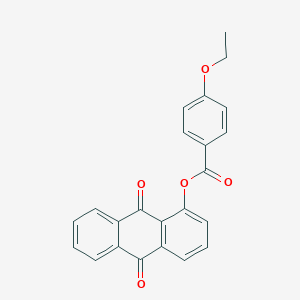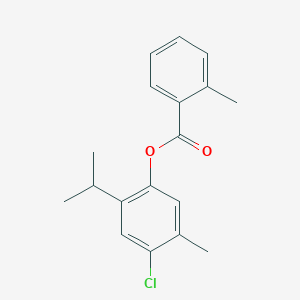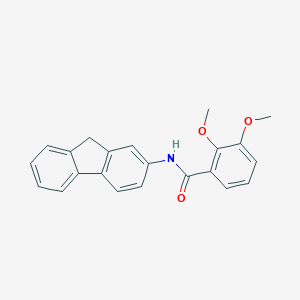
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium, also known as DPTMQ, is a quinoline derivative that has been extensively studied due to its potential applications in various scientific research fields. This compound is a cationic dye that has a high affinity for nucleic acids and has been used as a fluorescent probe for DNA and RNA detection.
作用機序
The mechanism of action of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium involves the intercalation of the quinoline ring into the DNA or RNA double helix, resulting in a change in the fluorescence emission of the compound. This change in fluorescence emission can be detected using a fluorescence spectrophotometer, allowing for the detection of nucleic acids in biological samples.
Biochemical and Physiological Effects:
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been shown to have low toxicity and does not have any known biochemical or physiological effects. However, the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in biological samples can potentially interfere with the function of nucleic acids, leading to false-positive results.
実験室実験の利点と制限
The advantages of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium as a fluorescent probe for nucleic acid detection include its high sensitivity and specificity, low toxicity, and ease of use. However, the limitations of using 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium include its potential interference with the function of nucleic acids, the need for specialized equipment for fluorescence detection, and the potential for false-positive results.
将来の方向性
For the use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in scientific research include the development of new synthesis methods to increase the yield of the compound, the optimization of the detection method for improved sensitivity and specificity, and the development of new applications for the compound in various scientific research fields. Additionally, the potential use of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium in diagnostic assays for the detection of nucleic acids in clinical samples is an area of active research.
合成法
The synthesis of 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium is a multi-step process that involves the reaction of 2,4-diphenylthiophene with methyl iodide to form 2-(3,5-diphenyl-2-thienyl)-1-methyl-1H-imidazole. This intermediate product is then reacted with 2-chloroquinoline to form 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium. The overall yield of this synthesis method is approximately 20%.
科学的研究の応用
2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been extensively used as a fluorescent probe for DNA and RNA detection in various scientific research fields. This compound has a high affinity for nucleic acids and can be used to detect single-stranded DNA and RNA in biological samples. 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has also been used as a staining agent in histology and cytology studies. Additionally, 2-(3,5-Diphenyl-2-thienyl)-1-methylquinolinium has been used as a fluorescent probe for the detection of amyloid fibrils in Alzheimer's disease research.
特性
分子式 |
C26H20NS+ |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
2-(3,5-diphenylthiophen-2-yl)-1-methylquinolin-1-ium |
InChI |
InChI=1S/C26H20NS/c1-27-23-15-9-8-12-20(23)16-17-24(27)26-22(19-10-4-2-5-11-19)18-25(28-26)21-13-6-3-7-14-21/h2-18H,1H3/q+1 |
InChIキー |
SRIPEGUWLHTACE-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=C(C=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)



![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)



![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)
